3-Amino-4-(2,4-dichlorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,4-dichlorophenyl)butyric acid is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4-dichlorophenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and malonic acid.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 2,4-dichlorocinnamic acid.
Reduction: The 2,4-dichlorocinnamic acid is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-(2,4-dichlorophenyl)propionic acid.
Amination: Finally, the 3-(2,4-dichlorophenyl)propionic acid is subjected to an amination reaction using ammonia or an amine source to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(2,4-dichlorophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-4-(2,4-dichlorophenyl)butyric acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antitumor and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and inflammation by binding to specific proteins and altering their activity.
Comparison with Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)propionic acid
- 3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid
- 2-Amino-4-(3,4-dichlorophenyl)butanoic acid
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the position and nature of substituents, which can affect their chemical reactivity and biological activity.
- Uniqueness: 3-Amino-4-(2,4-dichlorophenyl)butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLKWUTGBOOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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